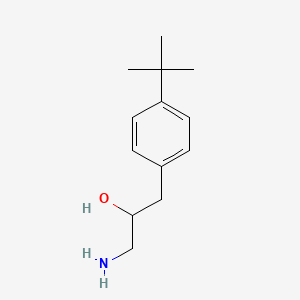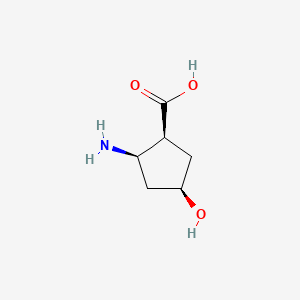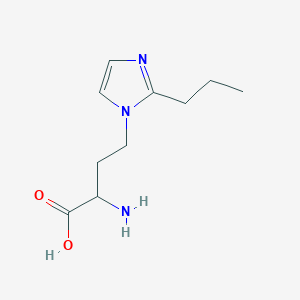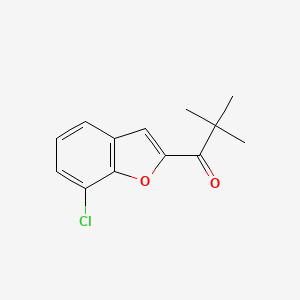![molecular formula C12H20O2S B15325764 2-(Propylthio)spiro[3.4]octane-2-carboxylic acid](/img/structure/B15325764.png)
2-(Propylthio)spiro[3.4]octane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propylthio)spiro[3.4]octane-2-carboxylic acid is a chemical compound with the molecular formula C12H20O2S and a molecular weight of 228.35 g/mol . This compound features a spirocyclic structure, which is characterized by a bicyclic system connected through a single carbon atom. The presence of a propylthio group and a carboxylic acid functional group makes it an interesting subject for various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylthio)spiro[3.4]octane-2-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the propylthio and carboxylic acid groups. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization steps introduce the propylthio and carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions and purification techniques. This ensures high yield and purity, making it suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Propylthio)spiro[3.4]octane-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The propylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Propylthio)spiro[3.4]octane-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Propylthio)spiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The propylthio group can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[3.4]octane-2-carboxylic acid: Lacks the propylthio group, making it less reactive in certain chemical reactions.
2-(Methylthio)spiro[3.4]octane-2-carboxylic acid: Contains a methylthio group instead of a propylthio group, leading to different reactivity and properties.
2-(Ethylthio)spiro[3.4]octane-2-carboxylic acid: Contains an ethylthio group, which also affects its chemical behavior.
Uniqueness
2-(Propylthio)spiro[3.4]octane-2-carboxylic acid is unique due to the presence of the propylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H20O2S |
|---|---|
Molekulargewicht |
228.35 g/mol |
IUPAC-Name |
2-propylsulfanylspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O2S/c1-2-7-15-12(10(13)14)8-11(9-12)5-3-4-6-11/h2-9H2,1H3,(H,13,14) |
InChI-Schlüssel |
NHDFDUFLHLEMMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1(CC2(C1)CCCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-Propyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B15325685.png)
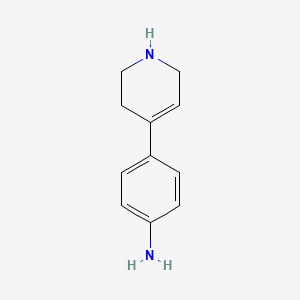

![(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine](/img/structure/B15325708.png)

